

# Spectroscopic and Synthetic Overview of (R)-7-Methylchroman-4-amine

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## Compound of Interest

Compound Name: (R)-7-Methylchroman-4-amine

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**(R)-7-Methylchroman-4-amine**, with the CAS number 1213179-04-4, is a chiral amine derivative of the chroman scaffold, a structural motif present in various biologically active compounds. While specific, publicly available experimental spectroscopic data for this compound is limited, this guide provides an in-depth overview of its expected spectroscopic characteristics and a general methodology for its synthesis and characterization. This information is intended to support researchers in the identification, synthesis, and further investigation of this and related molecules.

## Molecular Structure and Properties

- IUPAC Name: (4R)-7-methyl-3,4-dihydro-2H-chromen-4-amine
- Molecular Formula: C<sub>10</sub>H<sub>13</sub>NO
- Molecular Weight: 163.22 g/mol [1]

## Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **(R)-7-Methylchroman-4-amine** based on its chemical structure and general principles of NMR, MS, and IR spectroscopy. These values are predictions and should be confirmed by experimental data.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.0 - 6.8	m	3H	Aromatic protons (H-5, H-6, H-8)
~ 4.2 - 4.0	m	2H	O-CH <sub>2</sub> (H-2)
~ 3.8 - 3.6	t	1H	CH-NH <sub>2</sub> (H-4)
~ 2.3	s	3H	Ar-CH <sub>3</sub> (at C-7)
~ 2.1 - 1.8	m	2H	CH <sub>2</sub> (H-3)
~ 1.6	br s	2H	NH <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 150 - 148	Aromatic C-O (C-8a)
~ 138 - 136	Aromatic C-CH <sub>3</sub> (C-7)
~ 129 - 127	Aromatic CH (C-5)
~ 125 - 123	Aromatic CH (C-6)
~ 122 - 120	Aromatic C (C-4a)
~ 118 - 116	Aromatic CH (C-8)
~ 65 - 63	O-CH <sub>2</sub> (C-2)
~ 48 - 46	CH-NH <sub>2</sub> (C-4)
~ 32 - 30	CH <sub>2</sub> (C-3)
~ 21 - 19	Ar-CH <sub>3</sub>

Table 3: Predicted Mass Spectrometry Data

m/z	Interpretation
163.10	[M] <sup>+</sup> (Molecular Ion)
146.08	[M-NH <sub>3</sub> ] <sup>+</sup>
133.06	[M-CH <sub>2</sub> O] <sup>+</sup>
118.06	[M-C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3400 - 3250	N-H	Stretching (doublet for primary amine)
3050 - 3000	C-H (Aromatic)	Stretching
2960 - 2850	C-H (Aliphatic)	Stretching
1620 - 1580	N-H	Bending
1500 - 1400	C=C (Aromatic)	Stretching
1260 - 1200	C-O (Aryl ether)	Asymmetric Stretching
1100 - 1000	C-N	Stretching

## General Experimental Protocols

The synthesis of **(R)-7-Methylchroman-4-amine** would likely proceed from a corresponding ketone, 7-methylchroman-4-one, via a stereoselective reductive amination or resolution of the racemic amine.

### 1. Synthesis of 7-Methylchroman-4-one (Precursor)

A common route to the chromanone core is through a Pechmann condensation or a related cyclization reaction starting from a substituted phenol (in this case, m-cresol) and a suitable three-carbon synthon.

## 2. Stereoselective Reductive Amination of 7-Methylchroman-4-one

- **Reaction:** 7-Methylchroman-4-one is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent like methanol.
- **Chiral Control:** To obtain the (R)-enantiomer, a chiral auxiliary or a chiral catalyst would be employed during the reduction of an intermediate imine. Alternatively, enzymatic reductive amination could be used.

## 3. Resolution of Racemic 7-Methylchroman-4-amine

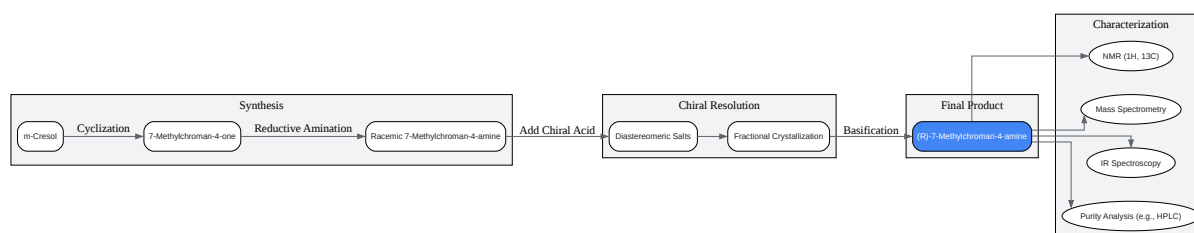
- The racemic amine can be synthesized via non-stereoselective reductive amination.
- The racemate is then treated with a chiral resolving agent (e.g., (R)-(-)-mandelic acid or a derivative of tartaric acid) to form diastereomeric salts.
- These salts are separated by fractional crystallization based on their different solubilities.
- The desired diastereomeric salt is then treated with a base to liberate the pure (R)-enantiomer of the amine.

## 4. Spectroscopic Characterization

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ).
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be used to confirm the molecular formula.
- **Infrared Spectroscopy:** An FT-IR spectrometer would be used to obtain the infrared spectrum of the compound, typically as a thin film or in a KBr pellet, to identify the key functional groups.

# Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of **(R)-7-Methylchroman-4-amine**.



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Caption: General workflow for synthesis and characterization.

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## References

- 1. cymitquimica.com [cymitquimica.com]
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